molecular formula C18H12 B1668918 Chrysene CAS No. 218-01-9

Chrysene

Cat. No.: B1668918
CAS No.: 218-01-9
M. Wt: 228.3 g/mol
InChI Key: WDECIBYCCFPHNR-UHFFFAOYSA-N
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Description

Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₂. It consists of four fused benzene rings arranged in a unique configuration that imparts significant chemical and physical properties. This compound is a natural constituent of coal tar and is also found in creosote. It is known for its stability due to resonance and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans" .

Mechanism of Action

Target of Action

Chrysene is a high molecular weight (HMW), polycyclic aromatic hydrocarbon (PAH) that consists of four fused benzene rings . It primarily targets the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor . AhR plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons, which include several PAHs.

Mode of Action

This compound interacts with its target, AhR, leading to changes at the molecular level. It has been shown to induce hepatic mRNA levels of CYP1A1 and CYP1A2 in AhR positive mice . These enzymes are part of the cytochrome P450 family, which plays a key role in the metabolism of xenobiotics. Furthermore, this compound has been found to interact with DNA through an intercalating mode , leading to the formation of a stable complex between this compound and DNA .

Biochemical Pathways

The interaction of this compound with DNA and AhR affects several biochemical pathways. The activation of AhR leads to the induction of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of xenobiotics . On the other hand, the intercalation of this compound into DNA can potentially disrupt normal DNA functions and lead to mutations . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

It is known that this compound is a solid at room temperature with very low volatility . It has very low solubility in water, which means it will volatilize slowly once dissolved and adsorbs very strongly to organic matter . This suggests that this compound could have low bioavailability due to its poor solubility and strong adsorption to organic matter.

Result of Action

The interaction of this compound with its targets can lead to various molecular and cellular effects. The induction of CYP1A1 and CYP1A2 enzymes can lead to the metabolism of various xenobiotics . The intercalation of this compound into DNA can potentially lead to DNA damage and mutations . Moreover, this compound is suspected to be a human carcinogen, and some evidence suggests that it causes cancer in laboratory animals .

Action Environment

The action of this compound can be influenced by various environmental factors. Moreover, certain substances like peptone, ammonium nitrate, and sodium succinate can enhance the this compound degradation rate during the first 24 hours of experimentation . The degradation of this compound is inhibited by mercury, even at lower concentrations .

Biochemical Analysis

Biochemical Properties

Chrysene interacts with various enzymes and proteins in biochemical reactions. For instance, Bacillus halotolerans and Achromobacter aegrifaciens have been identified as this compound-degrading microorganisms . These bacteria use enzymes like laccase and catechol 1,2 dioxygenase for this compound degradation .

Cellular Effects

This compound’s impact on cells is primarily observed in its degradation process. The degradation of this compound by Bacillus halotolerans and Achromobacter aegrifaciens influences cellular function, including changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. In the degradation process, enzymes like laccase and catechol 1,2 dioxygenase are activated, leading to the breakdown of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, Bacillus halotolerans exhibited 90% this compound degradation on the sixth day under optimum conditions . Similarly, Achromobacter aegrifaciens showed an 86% degradation of this compound on day 7 .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes like laccase and catechol 1,2 dioxygenase. These enzymes play a crucial role in the degradation of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated through its interaction with various enzymes during its degradation process .

Subcellular Localization

Its presence and degradation in bacterial cells suggest that it may be localized in specific compartments where the degradation enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is primarily used in research settings.

Industrial Production Methods: Commercially, chrysene is often isolated from coal tar, a by-product of the carbonization (heating) of coal . This method involves the extraction and purification of this compound from the complex mixture of compounds present in coal tar.

Chemical Reactions Analysis

Types of Reactions: Chrysene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chrysenequinone.

    Reduction: Reduction of this compound can yield tetrahydrothis compound.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Chrysenequinone

    Reduction: Tetrahydrothis compound

    Substitution: Halogenated or nitrated this compound derivatives

Scientific Research Applications

Chrysene is pivotal in various scientific research applications, including:

Comparison with Similar Compounds

Chrysene is compared with other polycyclic aromatic hydrocarbons such as:

  • Pyrene
  • Tetracene
  • Triphenylene

Uniqueness: this compound’s unique configuration of four fused benzene rings and its stability due to resonance distinguish it from other PAHs. While pyrene, tetracene, and triphenylene also have multiple benzene rings, their arrangements and properties differ, making this compound a distinct compound in terms of its chemical behavior and applications .

Properties

IUPAC Name

chrysene
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InChI

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H
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InChI Key

WDECIBYCCFPHNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43
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Molecular Formula

C18H12
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DSSTOX Substance ID

DTXSID0022432
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Molecular Weight

228.3 g/mol
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Physical Description

Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals., Crystals derived from distillation of coal tar; [Hawley], COLOURLESS-TO-BEIGE CRYSTALS OR POWDER., Crystalline solid.
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Boiling Point

838 °F at 760 mmHg (NTP, 1992), 448 °C, 838 °F
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Solubility

Insoluble. (0.0018mg/kg) (NTP, 1992), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L, Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene, Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid., Solubility in water: very poor
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Density

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.274 g/cu cm at 20 °C, 1.3 g/cm³, 1.274
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Vapor Pressure

Vapor pressure: 6.3X10-7 mm Hg, 6.23X10-9 mm Hg at 25 °C
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Color/Form

Red blue fluorescent orthorhombic plates from benzene, acetic acid, Orthorhombic bipyramidal plates from benzene, Colorless platelets with blue fluorescence

CAS No.

218-01-9, 65777-08-4
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Melting Point

489 °F (NTP, 1992), 255 °C, Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C), 254 - 256 °C, 489 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key metabolic pathways of Chrysene in biological systems?

A1: this compound is primarily metabolized via ring oxidation, leading to the formation of dihydrodiols, such as trans-1,2-dihydro-1,2-dihydroxythis compound and trans-3,4-dihydroxy-3,4-dihydrothis compound. These metabolites can undergo further oxidation to form highly reactive diol epoxides, which are capable of interacting with DNA and initiating carcinogenic processes [, , , , ].

Q2: How does the stereochemistry of this compound metabolites influence their biological activity?

A2: Research indicates a strong stereoselective effect in the metabolism and carcinogenicity of this compound. For instance, the (-)-[1R,2R]-enantiomer of this compound-1,2-dihydrodiol exhibits significantly higher tumor-initiating activity compared to its enantiomer [, ]. Similarly, the anti-diol-epoxide of this compound shows greater mutagenic potency than the syn-diol-epoxide [, ]. This highlights the importance of stereochemistry in determining the biological impact of this compound metabolites.

Q3: Which DNA bases are preferentially targeted by reactive this compound metabolites?

A3: While this compound diol epoxides generally bind to DNA, anti-5,6-dimethylthis compound-1,2-diol 3,4-epoxide exhibits a unique preference for deoxyadenosine residues. This characteristic is linked to the presence of sterically hindered bay or fjord regions within the molecule, influencing its interaction with DNA [].

Q4: What are the downstream effects of this compound-diol epoxide interaction with DNA?

A4: this compound-diol epoxides, especially those formed in the bay region, are highly reactive and can form covalent adducts with DNA [, , ]. These DNA adducts can lead to mutations in critical genes, including the tumor suppressor gene p53, contributing to the development of cancer [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H12, and its molecular weight is 228.29 g/mol.

Q6: How has computational chemistry been employed to study the structure and reactivity of this compound derivatives?

A6: Computational methods, particularly quantum mechanical calculations, have been instrumental in predicting the chemical reactivity of this compound diol epoxides. Studies have shown a strong correlation between calculated activation energies for carbocation formation and the experimentally determined half-lives of these metabolites [, ]. This highlights the utility of computational approaches in understanding the reactivity and stability of this compound derivatives.

Q7: How does the position of the nitro group influence the tumorigenicity of Nitrothis compound isomers?

A7: Research demonstrates that the position of the nitro group significantly affects the carcinogenicity of Nitrothis compound isomers. 6-Nitrothis compound (6-NC) exhibits potent lung and liver carcinogenicity in newborn mice, whereas 1-NC, 2-NC, and 3-NC demonstrate negligible tumorigenicity at comparable doses []. This indicates that nitro substitution at the 6-position of this compound is crucial for its carcinogenic potential.

Q8: How does the presence of a hydroxyl group at the 9-position affect the reactivity of this compound-1,2-diol-3,4-oxide?

A8: Studies on the mutagenicity of this compound derivatives in V79 cells revealed that the anti-9-hydroxythis compound-1,2-diol-3,4-epoxide (anti-triol-epoxide) exhibited greater potency than the anti-chrysene-1,2-diol-3,4-oxide (anti-diol-epoxide) []. This suggests that the presence of a phenolic OH-group at the 9-position enhances the chemical reactivity and mutagenic potential of the diol epoxide.

Q9: How do alkyl substitutions on the this compound molecule affect its tumor-initiating activity?

A9: Research indicates that specific alkyl substitutions on the this compound molecule can significantly modulate its tumor-initiating potential. For example, 5-methylthis compound demonstrates potent carcinogenicity, while 5,6-dimethylthis compound and 5,7-dimethylthis compound exhibit weak tumor-initiating activity on mouse skin [, ]. This highlights the crucial role of specific alkyl substituents in determining the carcinogenic potency of this compound derivatives.

Q10: What animal models have been used to study the carcinogenicity of this compound and its derivatives?

A10: The newborn mouse model has been extensively employed to investigate the carcinogenic potential of this compound and its derivatives [, , ]. This model is particularly sensitive to PAH-induced tumorigenesis, allowing for the assessment of tumor incidence and multiplicity in various organs, including the lung and liver.

Q11: Which in vitro assays have been used to assess the mutagenicity of this compound metabolites?

A11: Several in vitro assays have been employed to evaluate the mutagenic potential of this compound metabolites. These include the Ames test using Salmonella typhimurium strains (TA97, TA98, TA100, TA104) [, ], the SOS chromotest in Escherichia coli strain PQ37 [], and the 6-thioguanine resistance assay in V79 Chinese hamster cells [, , ].

Q12: What analytical techniques have been employed to identify and characterize this compound metabolites?

A13: A combination of analytical techniques has been utilized to identify and characterize this compound metabolites, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], nuclear magnetic resonance (NMR) spectroscopy [], and ultraviolet-visible (UV-Vis) spectroscopy [].

Q13: What are the major sources of this compound contamination in the environment?

A14: this compound is a common environmental pollutant primarily originating from incomplete combustion processes, such as those occurring in vehicle engines, industrial activities, and wildfires [, , ]. Its presence in soil and water raises concerns due to its potential to bioaccumulate in the food chain and pose risks to human and animal health [, , ].

Q14: How can microbial communities contribute to the bioremediation of this compound-contaminated environments?

A15: Several bacterial species, including Pseudomonas putida, Mycobacterium sp., Micrococcus varians, Bacillus coagulans, Rhodococcus sp., and Burkholderia sp., have demonstrated the capacity to degrade this compound [, , , ]. These microorganisms can utilize this compound as a sole source of carbon and energy, breaking it down into less harmful metabolites. This bioremediation potential makes them promising candidates for cleaning up PAH-contaminated sites.

Q15: What factors can influence the efficiency of this compound degradation by microorganisms?

A16: The efficiency of microbial this compound degradation is influenced by various factors, including the presence of other PAHs, nutrient availability, pH, temperature, and the presence of inhibitors. For instance, the presence of heavy metals like mercury can inhibit this compound degradation []. Conversely, the addition of surfactants like SDS can initially enhance degradation but may have inhibitory effects over time [].

Q16: How does 3-methylcholanthrene treatment affect this compound metabolism in brown bullhead fish?

A17: Studies on brown bullhead fish revealed that treatment with 3-methylcholanthrene (3-MC), a known inducer of cytochrome P450 enzymes, significantly increased the rate of this compound metabolism in liver microsomes []. This suggests that 3-MC induces specific cytochrome P450 isoforms involved in the biotransformation of this compound in this species.

Q17: What were some of the early findings that indicated the carcinogenic potential of this compound?

A18: Initial studies in the 1930s and 1940s revealed that this compound possessed weak carcinogenic activity in mice []. Subsequent research demonstrated its ability to induce tumors when administered in combination with oleic acid, further supporting its role as a carcinogen []. These early findings paved the way for more in-depth investigations into the carcinogenicity and mechanisms of action of this compound and related PAHs.

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